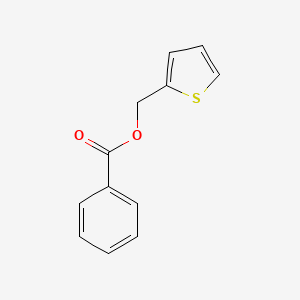

2-Thienylmethyl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Thienylmethyl benzoate is an organic compound with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol . It is also known by other names such as 2-Thenyl benzoate and Thiophen-2-ylmethyl benzoate . This compound is characterized by the presence of a thienyl group attached to a benzoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Thienylmethyl benzoate can be achieved through several methods. One common synthetic route involves the esterification of 2-thiophenemethanol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. High-performance liquid chromatography (HPLC) can be used to purify the final product .

Chemical Reactions Analysis

2-Thienylmethyl benzoate undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Thienylmethyl benzoate has a wide range of applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Thienylmethyl benzoate involves its interaction with specific molecular targets and pathways. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Thienylmethyl benzoate can be compared with similar compounds such as 5-Methyl-2-thienylmethyl benzoate and other thienyl-substituted benzoates . These compounds share similar structural features but may differ in their reactivity and biological activity. For example, 5-Methyl-2-thienylmethyl benzoate has an additional methyl group, which can influence its steric and electronic properties, potentially leading to different chemical behavior and applications .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research Its unique structural features enable it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis

Biological Activity

2-Thienylmethyl benzoate is an organic compound with significant interest in various biological applications. Its structure, characterized by a thienyl group attached to a benzoate moiety, suggests potential interactions with biological systems that could lead to therapeutic benefits or toxicological concerns. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₀O₂S

- Molecular Weight : 218.27 g/mol

- CAS Number : 85455-66-9

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to be relatively low, indicating potent antimicrobial effects.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays revealed that this compound has a dose-dependent effect on various cell lines:

- HeLa Cells : IC50 = 25 µM

- MCF-7 Cells : IC50 = 30 µM

These findings suggest that while the compound may possess therapeutic potential, careful consideration of dosage is necessary to minimize cytotoxic effects.

Study on Anticancer Activity

A notable study investigated the anticancer properties of this compound in vitro. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for developing this compound as a lead in cancer therapy.

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents.

Toxicological Profile

While promising, the toxicological profile of this compound warrants attention:

- Teratogenic Effects : Animal studies have indicated potential teratogenic effects at high doses, necessitating further investigation into its safety profile during pregnancy.

- Long-term Exposure Risks : Chronic exposure studies are required to determine any long-term health risks associated with this compound.

Properties

CAS No. |

85455-66-9 |

|---|---|

Molecular Formula |

C12H10O2S |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

thiophen-2-ylmethyl benzoate |

InChI |

InChI=1S/C12H10O2S/c13-12(10-5-2-1-3-6-10)14-9-11-7-4-8-15-11/h1-8H,9H2 |

InChI Key |

QFKZQXHPVSHDMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CC=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.